Benzyl 6-bromo-5-methoxypyridine-3-carboxylate Benzyl 6-bromo-5-methoxypyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1993479-27-8
VCID: VC11678030
InChI: InChI=1S/C14H12BrNO3/c1-18-12-7-11(8-16-13(12)15)14(17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
SMILES: COC1=C(N=CC(=C1)C(=O)OCC2=CC=CC=C2)Br
Molecular Formula: C14H12BrNO3
Molecular Weight: 322.15 g/mol

Benzyl 6-bromo-5-methoxypyridine-3-carboxylate

CAS No.: 1993479-27-8

Cat. No.: VC11678030

Molecular Formula: C14H12BrNO3

Molecular Weight: 322.15 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 6-bromo-5-methoxypyridine-3-carboxylate - 1993479-27-8

Specification

CAS No. 1993479-27-8
Molecular Formula C14H12BrNO3
Molecular Weight 322.15 g/mol
IUPAC Name benzyl 6-bromo-5-methoxypyridine-3-carboxylate
Standard InChI InChI=1S/C14H12BrNO3/c1-18-12-7-11(8-16-13(12)15)14(17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Standard InChI Key ZVAWZMXWFOHXIY-UHFFFAOYSA-N
SMILES COC1=C(N=CC(=C1)C(=O)OCC2=CC=CC=C2)Br
Canonical SMILES COC1=C(N=CC(=C1)C(=O)OCC2=CC=CC=C2)Br

Introduction

Structural and Molecular Characteristics

The compound’s structure consists of a pyridine ring substituted at positions 3, 5, and 6 with a benzyl ester, methoxy group, and bromine atom, respectively. Key molecular features include:

Molecular Formula and Stereoelectronic Properties

The IUPAC name, benzyl 6-bromo-5-methoxypyridine-3-carboxylate, reflects its substitution pattern. The bromine atom at position 6 introduces steric bulk and electron-withdrawing effects, while the methoxy group at position 5 donates electron density via resonance. The benzyl ester at position 3 enhances lipophilicity, influencing solubility and reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H12BrNO3\text{C}_{14}\text{H}_{12}\text{BrNO}_3
Molecular Weight322.15 g/mol
SMILESCOC1=C(N=CC(=C1)C(=O)OCC2=CC=CC=C2)Br
InChI KeyZVAWZMXWFOHXIY-UHFFFAOYSA-N

Synthesis and Preparation

Esterification of 6-Bromo-5-Methoxypyridine-3-Carboxylic Acid

The primary synthetic route involves esterifying 6-bromo-5-methoxypyridine-3-carboxylic acid with benzyl alcohol under acidic or basic conditions. Sulfuric acid or pyridine catalysts are typically employed to accelerate the reaction.

Reaction Scheme:

6-Bromo-5-methoxypyridine-3-carboxylic acid+Benzyl alcoholH+or baseBenzyl 6-bromo-5-methoxypyridine-3-carboxylate+H2O\text{6-Bromo-5-methoxypyridine-3-carboxylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{H}^+ \text{or base}} \text{Benzyl 6-bromo-5-methoxypyridine-3-carboxylate} + \text{H}_2\text{O}

Precursor Synthesis: 6-Bromo-5-Methoxypyridine Derivatives

The pyridine core is often functionalized prior to esterification. For example, 3-bromo-5-methoxypyridine (CAS 50720-12-2) is synthesized via nucleophilic substitution of 3,5-dibromopyridine with methoxide ions. A reported method uses sodium hydride in DMF at 90°C, yielding 73% product .

Table 2: Synthetic Conditions for Key Precursors

PrecursorReagents/ConditionsYieldSource
3-Bromo-5-methoxypyridineNaH, DMF, 90°C, 1 h73%

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in polar solvents like water but dissolves readily in organic solvents such as dichloromethane or ethyl acetate. Stability studies recommend storage in inert atmospheres to prevent hydrolysis of the ester moiety.

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (CDCl3_3) reveals characteristic peaks for the methoxy group (~3.8 ppm), aromatic protons (6.5–8.3 ppm), and benzyl methylene (5.1 ppm) .

  • Mass Spectrometry: HRMS (ESI+) confirms the molecular ion at m/z 322.15.

Reactivity and Functionalization

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 6 is susceptible to substitution reactions. For instance, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce aryl or alkyl groups, as demonstrated in analogous pyridine systems .

AspectRecommendationSource
StorageInert atmosphere, room temperature
HandlingAvoid inhalation/contact

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